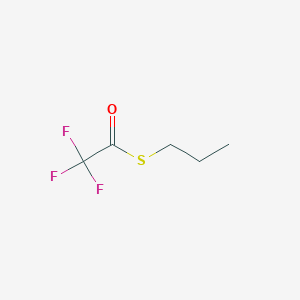
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate typically involves the reaction of 2,4-dichlorophenylacetylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2-Chlorophenyl phosphorodichloridate
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene
Comparison: 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is unique due to its specific structure, which combines a phosphorodichloridate group with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety. This structural combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Chloro-1-(2,4-dichlorophenyl)ethanone lacks the phosphorodichloridate group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
52418-01-6 |
|---|---|
Molekularformel |
C8H4Cl5O2P |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-chloro-1-dichlorophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H4Cl5O2P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H |
InChI-Schlüssel |
SEADWJGGKMFUJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




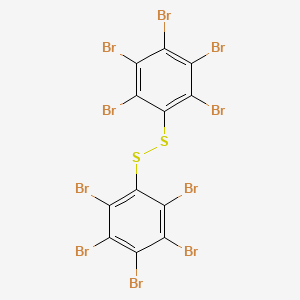
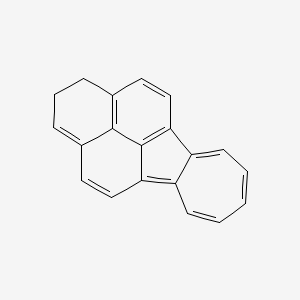
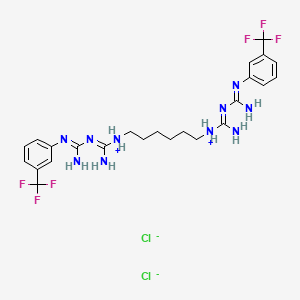
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
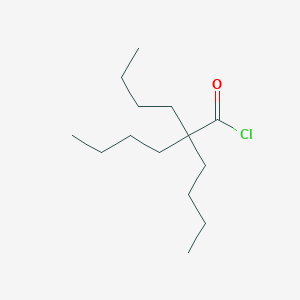
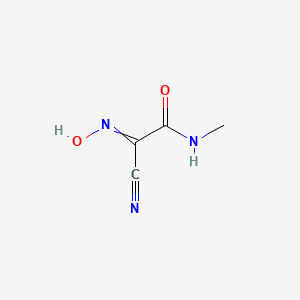
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

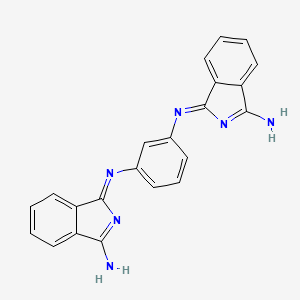
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
